INT-777

描述

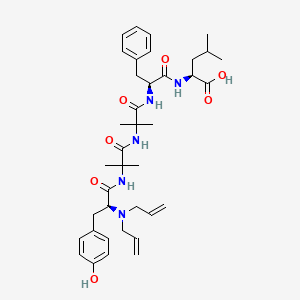

INT-777 是一种半合成胆汁酸,作为 G 蛋白偶联受体 TGR5 的强效激动剂。 该化合物因其在神经学、内分泌学和代谢疾病等多个领域的潜在治疗应用而引起了广泛关注 .

科学研究应用

INT-777 具有广泛的科学研究应用:

神经学: This compound 已被证明可通过激活施旺细胞中的 cAMP 依赖性蛋白激酶 A 途径来促进周围神经再生. .

内分泌学和代谢: this compound 参与调节葡萄糖稳态和能量消耗。

作用机制

INT-777 主要通过激活 TGR5 受体发挥作用。this compound 与 TGR5 结合后,会触发一系列细胞内信号通路,包括 cAMP/PKA 通路。 这种激活导致各种生理反应,例如能量消耗增加、胰岛素敏感性增强和炎症减少 . This compound 的分子靶标包括参与代谢调节的关键蛋白,例如胰高血糖素样肽 1 和胰岛素 .

生化分析

Biochemical Properties

INT-777 plays a crucial role in biochemical reactions by activating TGR5, a G-protein-coupled receptor. This activation leads to an increase in cyclic AMP (cAMP) levels, which subsequently triggers various downstream signaling pathways. This compound interacts with several biomolecules, including enzymes and proteins. For instance, it has been shown to increase the production of ATP in human intestinal endocrine cells (NCI-H716) in a cAMP-dependent manner . Additionally, this compound interacts with the cystic fibrosis transmembrane conductance regulator (CFTR) in airway epithelial cells, promoting chloride secretion .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In Schwann cells, this compound promotes peripheral nerve regeneration by activating the cAMP-dependent protein kinase A (PKA) pathway . In human retinal vascular endothelial cells, this compound ameliorates mitochondrial homeostasis by regulating the PKCδ/Drp1-HK2 signaling pathway . Furthermore, this compound has been shown to reduce inflammation and oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to TGR5, leading to the activation of cAMP and subsequent activation of PKA . This activation triggers various downstream signaling pathways, including the PI3K/Akt pathway, which promotes cell survival and proliferation. This compound also influences gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein) . Additionally, this compound has been shown to inhibit the release of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a rat model of sepsis, this compound treatment significantly improved cognitive function and reduced neuroinflammation over a period of 15-20 days . The stability and degradation of this compound have also been studied, with findings indicating that the compound remains stable and effective over extended periods in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on peripheral nerve regeneration, this compound was administered at doses of 10 μg/kg, 30 μg/kg, and 90 μg/kg, with the medium and high doses showing significant improvements in neurological performance . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its activation of TGR5. This activation leads to increased energy expenditure and reduced hepatic steatosis and adiposity in mice subjected to diet-induced obesity . This compound also influences the bile acid-TGR5-GLP-1 axis, which plays a crucial role in glucose metabolism and insulin secretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. For example, this compound has been shown to be effectively delivered to the lumen of intrahepatic bile ducts, where it stimulates the apical side of ciliated cholangiocytes . This targeted distribution is essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is localized to multiple subcellular compartments, including the apical plasma, ciliary, and nuclear membranes of cholangiocytes . This localization determines the functional response of cells to bile acid signaling, with TGR5 agonists inducing different effects in ciliated and nonciliated cells. This compound’s ability to modulate mitochondrial dynamics and autophagy further highlights its importance in maintaining cellular homeostasis .

准备方法

INT-777 通过半合成路线合成。该过程涉及天然胆汁酸的修饰。. 反应条件通常涉及使用有机溶剂和催化剂来促进所需的修饰。 This compound 的工业生产方法旨在确保高纯度和高产率,通常超过 98% .

化学反应分析

INT-777 经历各种化学反应,包括:

氧化: this compound 可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。

还原: 还原反应可以修饰 this compound 上的官能团,可能改变其活性。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 这些反应形成的主要产物通常是具有修饰的官能团的 this compound 衍生物 .

相似化合物的比较

INT-777 在 TGR5 激动剂中是独特的,因为它具有特定的修饰,这些修饰赋予了对 TGR5 受体的高效力和选择性。类似化合物包括:

石胆酸 (LCA): 另一个 TGR5 激动剂,但与 this compound 相比效力较低.

6-乙基-23(S)-甲基胆酸 (S-EMCA): 一种具有类似修饰但生物活性不同的密切相关化合物.

属性

IUPAC Name |

(2S,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15+,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBCMXATLRCCLF-IRRLEISYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@H](C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199796-29-6 | |

| Record name | INT 777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199796296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INT-777 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTD8BCW6B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B608031.png)

![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride](/img/structure/B608047.png)